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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993

For Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]glycine, commonly known as Tricine, is a zwitterionic amino acid
derivative widely utilized in biochemical and molecular biology research. First prepared by
Good and his colleagues as one of a series of biological buffers, Tricine has proven to be an
invaluable tool in various applications, particularly in electrophoresis, cell culture, and enzyme
assays.[1][2] Its unique properties, including its pKa, ionic strength, and ability to scavenge
radicals, make it a versatile reagent in the modern laboratory. This guide provides an in-depth
overview of the chemical properties of Tricine, complete with quantitative data, detailed
experimental protocols, and visualizations to aid in its effective application.

Core Chemical and Physical Properties

Tricine is a white crystalline powder that is moderately soluble in water.[1][3] Its structure,
featuring a tris(hydroxymethyl)methyl group attached to a glycine molecule, contributes to its
key characteristics as a buffer and a chelating agent.[4]

Physicochemical Properties

The fundamental physicochemical properties of Tricine are summarized in the table below,
providing a quick reference for experimental design and solution preparation.
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Property Value References
Molecular Formula CeH13NOs

Molecular Weight 179.17 g/mol

Appearance White crystalline powder

Melting Point 182-188 °C (decomposes)

pKai at 25 °C 2.3

pKaz at 20 °C 8.15

Useful Buffering pH Range 7.4-8.8

Moderately soluble (1.8 g/100

Solubility in Water
mL)

Spectroscopic Properties

Understanding the spectroscopic properties of Tricine is crucial for its use in applications
involving UV-Vis spectrophotometry.

Property Value
UV Absorbance (1M solution, 260 nm) <0.04
UV Absorbance (1M solution, 280 nm) <0.02

Key Applications and Experimental Protocols

Tricine's unique characteristics lend it to a variety of applications in research and drug
development. Its most prominent use is in electrophoresis for the separation of low molecular
weight proteins. It is also employed in cell culture, enzyme assays, and as a scavenger of
hydroxyl radicals.

Tricine-SDS-PAGE for Low Molecular Weight Protein
Separation
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Tricine-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa. The
substitution of glycine with Tricine in the running buffer allows for better separation of small
proteins and peptides at lower acrylamide concentrations. This is due to Tricine's higher
negative charge and ionic strength, which leads to faster migration and sharper bands for low
molecular weight species.

This protocol is adapted from the method originally described by Schégger and von Jagow.
1. Reagent Preparation:

o Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide and 1.5 g N,N'-
methylenebisacrylamide in 100 mL deionized water.

o Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in approximately 300
mL of deionized water. Adjust the pH to 8.45 with HCI. Bring the final volume to 500 mL with
deionized water and add 1.5 g of SDS.

e Anode Buffer (0.2 M Tris, pH 8.9): Prepare a 0.2 M Tris solution and adjust the pH to 8.9 with
HCI.

o Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25): Prepare a solution
containing 0.1 M Tris, 0.1 M Tricine, and 0.1% (w/v) SDS. The pH should be approximately
8.25 without adjustment.

e 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
e N,N,N',N'-Tetramethylethylenediamine (TEMED)
2. Gel Casting:
e Separating Gel (10%):
o In a beaker, mix:
» 3.33 mL Acrylamide/Bis-acrylamide solution

= 3.33 mL Gel Buffer
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s 3.33 mL Deionized water

o Degas the solution for 10-15 minutes.
o Add 50 pL of 10% APS and 5 pL of TEMED. Swirl gently to mix.
o Immediately pour the solution between the gel plates, leaving space for the stacking gel.
o Overlay with water-saturated isobutanol to ensure a flat surface.
o Allow the gel to polymerize for at least 30 minutes.
o Stacking Gel (4%):
o In a separate beaker, mix:
= 0.83 mL Acrylamide/Bis-acrylamide solution
» 2.5 mL Gel Buffer

= 6.67 mL Deionized water

[¢]

Degas the solution.

[e]

Add 50 pL of 10% APS and 10 pL of TEMED.

o

Pour off the isobutanol from the separating gel and rinse with deionized water.

[¢]

Pour the stacking gel solution on top of the separating gel and insert the comb.

o

Allow the stacking gel to polymerize for at least 20 minutes.
3. Sample Preparation and Electrophoresis:
o Sample Buffer (2x):

o 4 mL of 0.5 M Tris-HCI, pH 6.8

o 1.6 mL Glycerol
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[e]

1.6 g SDS

o

0.4 mL 2-mercaptoethanol

[¢]

0.2 mL 0.5% (w/v) Bromophenol Blue

Add deionized water to a final volume of 10 mL.

[¢]

o Mix the protein sample with an equal volume of 2x sample buffer.

o Heat the samples at 95°C for 5 minutes.

o Assemble the gel in the electrophoresis apparatus.

« Fill the inner and outer chambers with Cathode Buffer and Anode Buffer, respectively.
e Load the samples into the wells.

e Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front
reaches the bottom of the gel.

Gel Casting
(Separating & Stacking)

Reage’.“ A Electrophoresis Downstrgam
Preparation Analysis

Sample
Preparation

Click to download full resolution via product page

Fig. 1. Experimental workflow for Tricine-SDS-PAGE.

Role in Cell Culture

Tricine is also utilized as a buffering agent in cell culture media. Its zwitterionic nature helps
maintain a stable pH in the physiological range, which is critical for cell viability and growth.
Furthermore, it has been reported to inhibit the growth of mycoplasma in animal tissue cultures.
When using Tricine in cell culture, it is important to consider its potential to chelate essential
metal ions from the medium.
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Application in Enzyme Assays

For certain enzyme assays, maintaining a precise and stable pH is paramount. Tricine has
been found to be a particularly effective buffer for ATP assays that utilize firefly luciferase. A
concentration of 25 mmol/L Tricine buffer was identified as the most effective among several
buffers tested for this application.

General Protocol for ATP Assay using Firefly Luciferase:

e Prepare a 25 mM Tricine buffer at the optimal pH for the luciferase enzyme (typically around
pH 7.8).

» Reconstitute the luciferase and luciferin according to the manufacturer's instructions, often
using the prepared Tricine buffer.

e Lyse the cells to release ATP.
o Add the cell lysate to the luciferase-luciferin mixture.

e Measure the resulting luminescence using a luminometer. The light output is directly
proportional to the ATP concentration.

Hydroxyl Radical Scavenging

Tricine has been identified as an effective scavenger of hydroxyl radicals. This property is
particularly beneficial in experiments where the generation of reactive oxygen species can
damage biological molecules like proteins and nucleic acids. The tris(hydroxymethyl)methyl
group is thought to be responsible for this scavenging activity.
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Fig. 2: Conceptual diagram of Tricine's hydroxyl radical scavenging activity.

Metal Chelation

The glycine moiety of Tricine gives it the ability to chelate metal ions. This can be both an
advantage and a disadvantage depending on the application. In some contexts, it can prevent
the precipitation of metal salts in culture media. However, in enzyme systems that require
divalent cations as cofactors, the chelating properties of Tricine could be inhibitory. Therefore,
the potential for metal ion chelation should be considered during experimental design.

Conclusion

N-[Tris(hydroxymethyl)methyl]glycine is a multifaceted chemical with significant utility in the life
sciences. Its primary role as a buffer, especially for the electrophoretic separation of small
proteins, is well-established. Furthermore, its applications in cell culture, enzyme assays, and
as a protective agent against oxidative damage underscore its importance for researchers,
scientists, and drug development professionals. A thorough understanding of its chemical
properties, as detailed in this guide, is essential for its effective and appropriate use in scientific
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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